molecular formula C20H27N5O3 B2547467 N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415629-92-2

N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No.: B2547467
CAS No.: 2415629-92-2
M. Wt: 385.468
InChI Key: ZAFJIZHDTDAURX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide: is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced forms of the pyrimidine or piperidine rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its complex structure and potential applications in medicinal chemistry. Unlike the plasticizers mentioned above, this compound is primarily explored for its biological and pharmacological properties, making it a unique candidate for drug development and other scientific research applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-11-19(22-13-21-14)24(2)16-7-9-25(10-8-16)20(26)23-15-5-6-17(27-3)18(12-15)28-4/h5-6,11-13,16H,7-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJIZHDTDAURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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